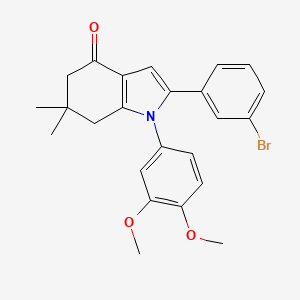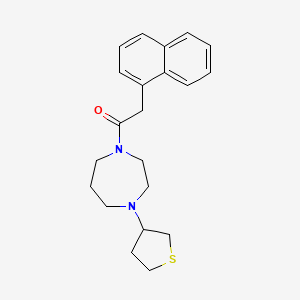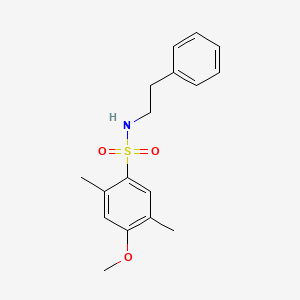
2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step, and in one study, it was paired with a Matteson–CH 2 –homologation to allow for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation and Matteson–CH 2 –homologation . These reactions were used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Applications De Recherche Scientifique
Environmental Implications and Degradation
Brominated Phenol Compounds in the Environment : Studies have focused on understanding the environmental concentrations, toxicology, and degradation pathways of brominated phenol compounds like 2,4,6-Tribromophenol. These substances are widely produced and can serve as intermediates in the synthesis of brominated flame retardants or as degradation products of these substances. They have been identified in various environmental matrices, indicating their ubiquitous presence and the importance of monitoring their environmental fate and impacts (Koch & Sures, 2018).
Analytical Methods and Environmental Monitoring
Detection and Analysis of Brominated Compounds : The development of analytical methods for the detection and quantification of brominated flame retardants, including Polybrominated Diphenyl Ethers (PBDEs) and their methoxylated derivatives, is crucial for environmental monitoring. Reviews and studies have been conducted to summarize existing analytical techniques and to report environmental levels of these compounds, emphasizing the need for robust analytical methods to assess their distribution and impacts accurately (Hites, 2008).
Biological and Pharmacological Research
Bioactive Properties of Phenolic Compounds : Research into phenolic compounds, which may share some structural similarities with the compound , explores their bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects. These studies suggest potential pharmaceutical and therapeutic applications, underscoring the importance of understanding the biological activities of brominated and phenolic compounds for medical and dental applications (Ramos et al., 2020).
Potential Applications in Organic Synthesis
Synthesis and Applications of Brominated Intermediates : Brominated compounds are valuable intermediates in organic synthesis, leading to the development of various pharmaceuticals, agrochemicals, and organic materials. Reviews on the practical synthesis of brominated biphenyls highlight the importance of these compounds in manufacturing processes and the ongoing need for efficient, scalable synthetic methods (Qiu et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO3/c1-24(2)13-20-18(21(27)14-24)12-19(15-6-5-7-16(25)10-15)26(20)17-8-9-22(28-3)23(11-17)29-4/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCUSSVWNGLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![ethyl 4-[({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2538743.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)
![(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide](/img/structure/B2538748.png)




![4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2538758.png)
![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)